
2-(Triphenylphosphoranylidene)butyraldehyde
Overview
Description
2-(Triphenylphosphoranylidene)butyraldehyde is an organophosphorus compound with the molecular formula C({22})H({21})OP. It is characterized by the presence of a triphenylphosphoranylidene group attached to a butyraldehyde moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Triphenylphosphoranylidene)butyraldehyde can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. The general synthetic route is as follows:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt.
Generation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium hydride or butyllithium, to generate the ylide.
Wittig Reaction: The ylide reacts with butyraldehyde to form this compound.
The reaction conditions typically involve an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the decomposition of the ylide.
Industrial Production Methods
While the Wittig reaction is commonly used in laboratory settings, industrial production may involve optimized conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Triphenylphosphoranylidene)butyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(Triphenylphosphoranylidene)butyric acid.
Reduction: 2-(Triphenylphosphoranylidene)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Triphenylphosphoranylidene)butyraldehyde has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of novel materials with unique properties, such as polymers and nanomaterials.
Catalysis: Employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of 2-(Triphenylphosphoranylidene)butyraldehyde in chemical reactions typically involves the formation of a reactive intermediate, such as a ylide or an enolate. These intermediates can then undergo further transformations, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-(Triphenylphosphoranylidene)acetaldehyde: Similar structure but with an acetaldehyde moiety instead of butyraldehyde.
2-(Triphenylphosphoranylidene)propionaldehyde: Contains a propionaldehyde moiety.
2-(Triphenylphosphoranylidene)benzaldehyde: Features a benzaldehyde moiety.
Uniqueness
2-(Triphenylphosphoranylidene)butyraldehyde is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its longer carbon chain compared to similar compounds can influence the steric and electronic properties, making it suitable for specific synthetic applications.
Biological Activity
2-(Triphenylphosphoranylidene)butyraldehyde, a compound characterized by the presence of a triphenylphosphoranylidene moiety, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a butyraldehyde group attached to a triphenylphosphoranylidene, which significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. A study by Erdoğdu et al. highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, revealing significant inhibition of bacterial growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies showed that the compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the modulation of apoptotic markers such as Bcl-2 and Bax.
Case Study:
A study conducted on MCF-7 (breast cancer) cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been shown to possess anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Cell Signaling Modulation: It affects signaling pathways related to apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging: The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.
Properties
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)butanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21OP/c1-2-19(18-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKVHIDYCFPCLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404558 | |
Record name | 2-(Triphenylphosphoranylidene)butyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90601-08-4 | |
Record name | 2-(Triphenylphosphoranylidene)butyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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